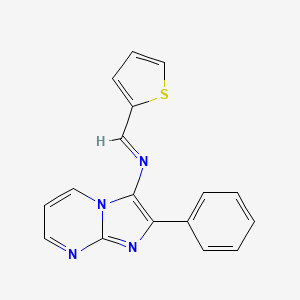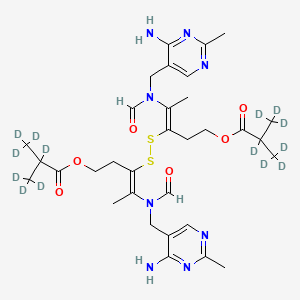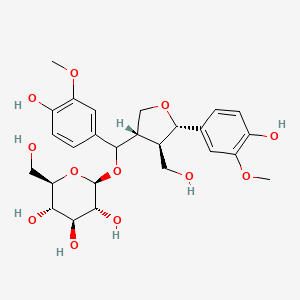
Tanegoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tanegoside is a lignan glycoside isolated from the stems of Tinospora sinensis, a plant belonging to the Menispermaceae family . It is known for its various biological activities and potential therapeutic applications. The molecular formula of this compound is C26H34O12, and it has a molecular weight of 538.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tanegoside is typically isolated from the stems of Tinospora sinensis through a series of extraction and purification steps. The stems are first extracted with ethanol, and the ethanolic extract is partitioned between ethyl acetate and water . The water layer is then passed through a Diaion HP-20 column and washed with methanol. Further purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tanegoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Tanegoside is used as a reference compound in phytochemical studies to identify and characterize similar lignan glycosides.
Biology: It has been investigated for its anti-inflammatory, immunomodulatory, and antioxidant properties.
Medicine: this compound shows promise in the treatment of diseases such as diabetes, cancer, and cardiovascular disorders due to its bioactive properties.
Industry: The compound is used in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of Tanegoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the expression of genes related to these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tanegoside is structurally similar to other lignan glycosides, such as tinosposides A and B, which are also isolated from Tinospora sinensis . These compounds share similar biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from other lignan glycosides is its unique molecular structure and specific biological activities. While other lignan glycosides may exhibit similar properties, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H34O12 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |
Clé InChI |
WMABCPOXSNGIJO-ABXNQLLSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



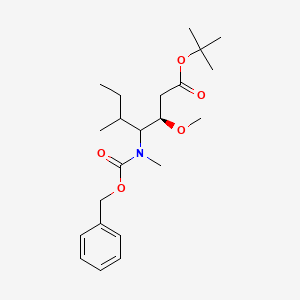

![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
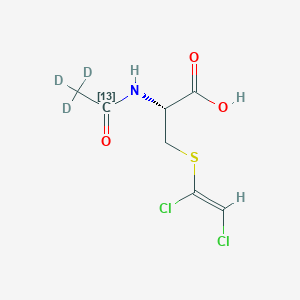
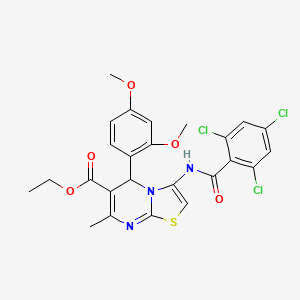

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
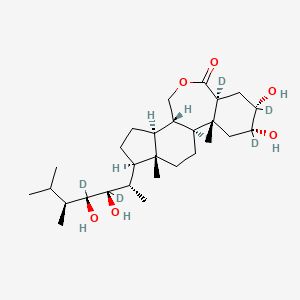
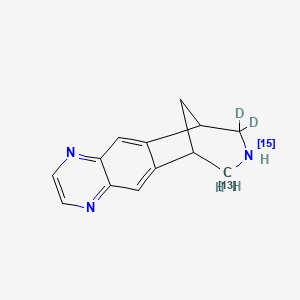
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)

